![molecular formula C24H32O8 B1581699 Asatone CAS No. 38451-63-7](/img/structure/B1581699.png)
Asatone
Overview
Description
Acetone, also known as propanone or dimethyl ketone, is the simplest and smallest ketone . It is a colorless, highly volatile, and flammable liquid with a characteristic pungent odor . It is miscible with water and serves as an important organic solvent in various industries .
Synthesis Analysis
Acetone is synthesized in several ways. One of the common methods is the cumene process, where propylene is alkylated with benzene to produce cumene, which is then oxidized to produce phenol and acetone . Another method involves the dehydrogenation of isopropyl alcohol .Molecular Structure Analysis
Acetone is an organic compound with the formula (CH3)2CO . It is the simplest and smallest ketone, characterized by the carbonyl functional group (>C=O) . The molecular structure of acetone includes two methyl groups attached to a carbonyl group .Chemical Reactions Analysis
Acetone undergoes various chemical reactions. It exhibits keto-enol tautomerism, where the “keto” structure (CH3)2C=O is in equilibrium with the enol (CH3)C(OH)=(CH2) structure . It also undergoes haloform reaction due to the presence of CH3-C=O group . In the presence of halogen and alkali, it forms haloform and acid salt .Physical And Chemical Properties Analysis
Acetone is a colorless liquid with a pungent, fruity odor . It has a density of 0.7845 g/cm3 at 25 °C, a melting point of -94.9 °C, and a boiling point of 56.08 °C . It is miscible with water and other solvents like benzene, diethyl ether, methanol, chloroform, and ethanol .Scientific Research Applications
Insect Defense Mechanisms
Asatone and isoasatone A from Asarum ichangense Cheng have been determined to be defensive compounds against some insects . They were found to have anti-insect activity against Spodoptera litura, a type of caterpillar . Both compounds caused mid-gut structural deformation and tissue decay in S. litura . Asatone inhibited the gene expression of
Mechanism of Action
Target of Action
Asatone, an active component isolated from Radix et Rhizoma Asari, primarily targets Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . MAPKs are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
Asatone interacts with its targets by activating NF-κB and downregulating p-MAPK pathways, specifically ERK, JNK, and p38 . This interaction results in an anti-inflammatory effect .
Biochemical Pathways
The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone affect the inflammatory response within the body . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . MAPKs regulate cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Pharmacokinetics
It is known that asatone is an active component isolated from radix et rhizoma asari . More research is needed to fully understand the pharmacokinetics of Asatone.
Result of Action
The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone result in an anti-inflammatory effect . This can drastically prevent cytotoxicity and concentration-dependently reduce Nitric Oxide (NO) production .
Safety and Hazards
Acetone is generally recognized as safe in certain concentrations, with low toxicity, but high flammability . Inhalation of high levels of acetone can cause throat and lung irritation, and tightening of the chest . Skin contact may cause irritation and dryness . It’s important to use proper ventilation and follow manufacturer’s instructions when using products containing acetone .
Future Directions
properties
IUPAC Name |
3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKKBTPYPCCCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959341 | |
Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 431129 | |
CAS RN |
38451-63-7 | |
Record name | ASATONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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